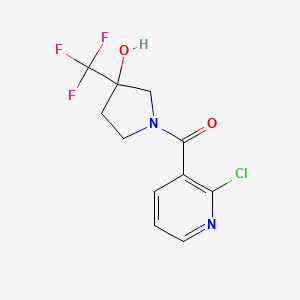
1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as CPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that has a trifluoromethyl group and a chloropyridine group attached to it.
Applications De Recherche Scientifique
1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been studied for its potential use as a drug candidate for various diseases. 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has also been studied for its potential use in the field of neuroscience. It has been shown to have anxiolytic properties and has been studied for its potential use in the treatment of anxiety disorders. Additionally, 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to have potential as a cognitive enhancer and has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is not fully understood. However, it has been shown to act as a modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a role in anxiety and cognitive function. 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to have anxiolytic properties, which may be due to its ability to enhance GABAergic neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. Additionally, 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to have potential applications in various fields of scientific research. However, one of the limitations of using 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for research on 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol. One area of research is in the field of medicinal chemistry, where 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol could be further studied for its potential use as a drug candidate for various diseases. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol and its potential applications in the field of neuroscience. Finally, research could be conducted to develop new synthesis methods for 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol that could increase its availability for researchers.
Méthodes De Synthèse
The synthesis method of 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol involves the reaction of 2-chloropyridine-3-carboxylic acid with trifluoroacetic anhydride to form 1-(2-chloropyridine-3-carbonyl)trifluoroacetate. This intermediate is then reacted with pyrrolidine to form 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol. The synthesis method of 1-(2-Chloropyridine-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is relatively simple and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
(2-chloropyridin-3-yl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-8-7(2-1-4-16-8)9(18)17-5-3-10(19,6-17)11(13,14)15/h1-2,4,19H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGDHQLGRMXWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N'-{[(3,4-dichloroanilino)carbonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B2999721.png)
![N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999722.png)
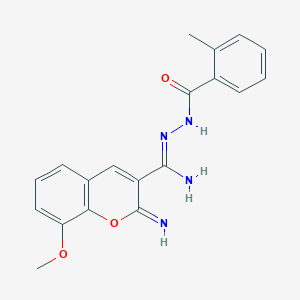
![2-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2999724.png)
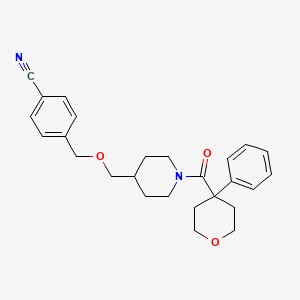

![2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2999731.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2999732.png)
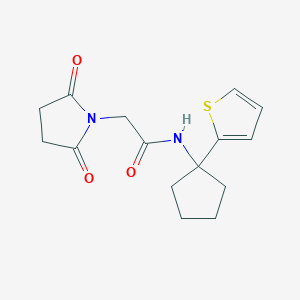
![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2999736.png)
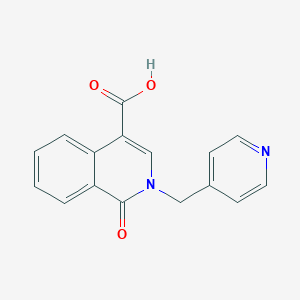
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2999739.png)

![[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2999742.png)